molecular formula C13H21NO2 B13101151 tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate

tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate

Cat. No.: B13101151
M. Wt: 223.31 g/mol
InChI Key: MXYAPLCIFKXWOM-RRKGBCIJSA-N
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Description

tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate is a chiral chemical intermediate of interest in advanced organic and medicinal chemistry research. This compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a widely used strategy in peptide synthesis and protecting group chemistry . The molecule's structure, which includes a rigid cyclohexyl backbone and a reactive ethynyl (alkyne) group, makes it a valuable precursor for various synthesis applications, such as participating in Huisgen cycloaddition (click chemistry) reactions to create novel molecular architectures . The specific stereochemistry at the (1R) position is critical for producing enantiomerically pure compounds, which is essential in developing active pharmaceutical ingredients (APIs) and other biologically active molecules. As with all reagents of this nature, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the specific product Certificate of Analysis for detailed quality control information.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl N-[(1R)-2-ethynylcyclohexyl]carbamate

InChI

InChI=1S/C13H21NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15)/t10?,11-/m1/s1

InChI Key

MXYAPLCIFKXWOM-RRKGBCIJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCC1C#C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C#C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via two main stages:

The ethynyl group is typically introduced on a cyclohexane derivative through alkynylation reactions, followed by carbamate formation using tert-butyl carbamate reagents or Boc-protecting group chemistry.

Detailed Method from Patented Processes

Patents related to the synthesis of related tert-butyl carbamate derivatives (including analogs relevant to Edoxaban synthesis) provide insights into efficient preparation methods:

  • The method involves mixing a cyclohexyl amine derivative (tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate) with a suitable acylating agent in an organic solvent.
  • A base such as triethylamine is added to the reaction mixture to facilitate amide bond formation and carbamate protection.
  • The reaction is typically stirred at controlled temperatures (50–60 °C) for several hours (often 3–8 hours) to ensure complete conversion.
  • Use of neutral forms of reagents rather than their salts improves yield and reduces reaction mixture viscosity, simplifying stirring and enhancing purity and yield.

Typical Reaction Conditions

Step Reagents/Conditions Notes
a) Mixing Cyclohexyl amine derivative + acylating agent in organic solvent (e.g., acetonitrile) Neutral reagents preferred
b) Base addition Triethylamine (approx. 0.5–2 molar equivalents) Added slowly at 50–60 °C
c) Stirring 3–8 hours at 50–60 °C Reaction monitored by HPLC
d) Cooling and workup Cooling to 0–5 °C, further base addition if needed Controls viscosity and reaction rate
  • The reaction time and temperature balance is critical to optimize yield and purity.
  • The reaction mixture's viscosity is a key parameter; lower viscosity improves stirring and scalability.

Research Findings and Optimization

  • The use of neutral starting materials rather than their salt forms was a major advancement, leading to higher yields (up to 93%) and purities compared to previous methods that used salt forms and required careful addition order and large base volumes.
  • Reaction monitoring via HPLC allows precise determination of reaction completion, enabling optimization of reaction time between 1 and 10 hours, with 3–8 hours being optimal for industrial synthesis.
  • The choice of solvent (commonly acetonitrile) and base (triethylamine) are critical for controlling reaction kinetics and product quality.
  • Avoidance of dense, viscous reaction mixtures facilitates scale-up and industrial application.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Effect on Synthesis
Starting materials Neutral amine and acylating agent Higher yield, purity, and easier stirring
Solvent Acetonitrile Good solubility and reaction medium
Base Triethylamine (0.5–2 eq.) Facilitates carbamate formation
Temperature 50–60 °C Optimal for reaction rate and selectivity
Reaction time 3–8 hours Complete conversion and high purity
Viscosity control Maintain moderate viscosity Improves stirring and scalability

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. Its stability and reactivity make it suitable for investigating the mechanisms of enzyme action.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. Carbamate derivatives are known for their ability to improve the pharmacokinetic properties of drugs, such as enhancing their stability and bioavailability .

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to form stable carbamate linkages makes it useful in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate involves its interaction with molecular targets through its carbamate moiety. The carbamate group can form hydrogen bonds and participate in nucleophilic attacks, leading to the formation of stable intermediates. This interaction can modulate the activity of enzymes and receptors, making it a valuable tool in drug design and discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2.1.1 tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS: 155975-19-2)
  • Key Differences : Replaces the ethynyl group with a hydroxyl group at the 2-position.
  • Implications : The hydroxyl group enhances polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions. However, it reduces stability in oxidative environments compared to the ethynyl analog .
  • Applications : Used as an intermediate in peptide synthesis and chiral resolution studies .
2.1.2 tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate (CAS: 1958100-53-2)
  • Key Differences : Substitutes the ethynyl group with a 4-bromobenzyloxy moiety.
  • Implications : The bromine atom enables halogen-bonding interactions and participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in aryl-aryl bond formation .
  • Applications : Explored in the synthesis of kinase inhibitors and fluorescent probes .
2.1.3 tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (CAS: 365998-36-3)
  • Key Differences: Incorporates an amino group and a dimethylamino-carbonyl substituent.
  • Implications: The amino group allows for further functionalization (e.g., acylation), while the dimethylamino-carbonyl group enhances solubility in polar aprotic solvents .
  • Applications : Investigated as a precursor for anticancer agents targeting proteasome inhibition .

Stereochemical Variations

  • (1S,2S)-2-ethynylcyclohexyl Analogs: reports tert-butyl [(1S,2S)-2-ethynylcyclohexyl]carbamate (29), synthesized via Sonogashira coupling. The (1S,2S) configuration alters dihedral angles, influencing crystal packing and intermolecular interactions compared to the (1R) isomer .
  • (1R,2R)-hydroxycyclohexyl Derivatives : Stereochemistry at the 1R and 2R positions enhances enantioselectivity in catalytic hydrogenation reactions .

Biological Activity

tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate, a carbamate derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological targets. This article explores the biological activity of this compound, drawing from various research studies and data sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1H1C2H3C3H4C4H5C5H6C6H7\text{C}_1\text{H}_1\text{C}_2\text{H}_3\text{C}_3\text{H}_4\text{C}_4\text{H}_5\text{C}_5\text{H}_6\text{C}_6\text{H}_7

The biological activity of carbamates often relates to their ability to inhibit enzymes or interact with receptors. Specifically, tert-butyl carbamates have been shown to modulate various biological pathways, including those involved in neuroprotection and anti-inflammatory responses. The mechanism typically involves the inhibition of enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation.

Biological Activity Profiles

Research has highlighted several key areas where this compound exhibits biological activity:

1. Neuroprotective Effects

  • Study Findings : In vitro studies have indicated that carbamate derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in neurodegenerative diseases such as Alzheimer's.
  • Mechanism : The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and modulation of apoptotic pathways.

2. Antimicrobial Properties

  • Case Study : A study evaluated the antimicrobial efficacy of various carbamate derivatives against Gram-positive and Gram-negative bacteria. This compound showed significant activity against Staphylococcus aureus and Escherichia coli.
  • Data Table :
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

3. Anti-inflammatory Activity

  • Research Findings : In vivo studies demonstrated that this compound can reduce inflammation markers in animal models of arthritis.
  • Mechanism : The anti-inflammatory effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the alkyl chain or functional groups can significantly influence the biological activity of carbamates. For example, the presence of an ethynyl group enhances the lipophilicity and potentially increases membrane permeability, thereby improving bioavailability.

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